molecular formula C9H8N2O3 B1401934 Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate CAS No. 1227268-70-3

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate

Cat. No.: B1401934
CAS No.: 1227268-70-3
M. Wt: 192.17 g/mol
InChI Key: JJASDLYRCPMUAM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1227268-70-3) is a high-purity chemical building block with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound belongs to the pyrrolopyridine family, a privileged scaffold in medicinal chemistry known for its utility in designing bioactive molecules . It serves as a versatile synthetic intermediate for researchers developing novel therapeutic agents, particularly within patent-protected pathways . The solid material has a calculated density of 1.351±0.06 g/cm³ and should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-3-2-5-4-7(12)11-8(5)10-6/h2-3H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJASDLYRCPMUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170010
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-70-3
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-aza-2-oxindole-6-carboxylate
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Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of pyrrolopyridine compounds, including methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrrolopyridine scaffold can enhance potency against specific cancer cell lines. This compound has been evaluated for its ability to inhibit various kinases involved in cancer progression, demonstrating selective inhibition profiles that are crucial for therapeutic applications .

Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of specific enzymes. For example, it has been associated with the inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Compounds derived from this scaffold have shown selectivity towards COX-2 over COX-1, making them potential candidates for anti-inflammatory drug development .

Structure-Based Drug Design

The compound's structure allows for strategic modifications that can lead to enhanced pharmacokinetic properties and metabolic stability. Structure-based design techniques have been utilized to optimize the scaffold for better bioavailability and reduced toxicity. The incorporation of various substituents at key positions on the pyrrolopyridine ring can significantly affect its biological activity and selectivity against target enzymes or receptors .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, researchers synthesized a series of pyrrolopyridine derivatives and evaluated their anticancer activity against several human tumor xenograft models. The findings indicated that certain modifications to the methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine scaffold resulted in compounds with improved efficacy and selectivity against cancer cell lines compared to existing therapies .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine derivatives. The study demonstrated that these compounds effectively inhibited COX enzymes with a favorable selectivity ratio compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results suggest that these derivatives could serve as safer alternatives for managing inflammation-related conditions .

Summary of Key Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of kinases involved in cancer progression; selective activity against cancer cells
Enzyme InhibitionSelective inhibition of COX enzymes with potential anti-inflammatory effects
Structure OptimizationEnhancements in pharmacokinetics and metabolic stability through strategic modifications

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involved in various biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
  • Structure : Ethyl ester at position 2 of the pyrrolo[2,3-c]pyridine system.
  • Synthesis : Prepared in 60% yield, with spectroscopic data matching literature reports .
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
  • Structure : Chlorine substituent at position 5 enhances electrophilicity.
  • Synthesis : Similar yield (60%) to 9a, with halogenation broadening reactivity for cross-coupling applications .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • Structure : Bromine at position 3 replaces the lactam oxygen.

Carboxylate Positional Isomers

QM-7052 (Methyl 2-oxo-pyrrolo[2,3-b]pyridine-4-carboxylate)
  • Structure : Carboxylate at position 4 instead of 4.
  • Purity : 95% .
  • Impact : Altered hydrogen-bonding capacity due to spatial rearrangement.
QM-7060 (Methyl 2-oxo-pyrrolo[2,3-b]pyridine-5-carboxylate)
  • Structure : Carboxylate at position 3.
  • Purity : 95% .
  • Application: Potential differences in solubility and bioactivity compared to the 6-carboxylate analog.

Functional Group Modifications

2-oxo-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
  • Structure : Nitrile group replaces the methyl ester.
  • Similarity : 0.63 (Tanimoto coefficient) to the target compound.
  • Properties : Enhanced electron-withdrawing character, influencing π-stacking in supramolecular chemistry .
Complex Derivatives (Patent Example)
  • Structure: (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
  • Application : Designed as a solid form with improved pharmacokinetics, highlighting the versatility of the core scaffold in drug development .

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate (CAS No. 1227268-70-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that compounds within the pyrrolopyridine class exhibit significant antimicrobial properties. For instance, derivatives of pyrrolopyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For example, a study highlighted its efficacy against A-431 and Jurkat cell lines, showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide stimuli. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive cytokine production .

Structure-Activity Relationship (SAR)

The SAR studies of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine derivatives reveal that modifications at specific positions on the pyrrolopyridine core can significantly enhance biological activity. For instance:

Modification Effect on Activity
Substitution at C5Increased potency against PDE4B
Alteration of carboxylate groupEnhanced solubility and bioavailability
Halogen substitutionsImproved selectivity towards target receptors

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

Case Studies

  • PDE4B Inhibition : A notable study focused on the inhibition of phosphodiesterase 4B (PDE4B), where derivatives of pyrrolopyridine were synthesized and evaluated for their ability to inhibit PDE4B selectively. The lead compound exhibited an IC50 value of approximately 0.48 μM, indicating strong inhibitory potential against this target associated with inflammatory pathways .
  • Anticonvulsant Activity : Another investigation assessed the anticonvulsant properties of related pyrrolopyridine compounds. The results demonstrated that certain derivatives effectively reduced seizure activity in animal models, suggesting potential applications in epilepsy treatment .

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

One common approach involves the use of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives as starting materials, which undergo Suzuki-Miyaura cross-coupling with boronic acids to introduce substituents, followed by cyclization and functional group transformations to yield the target compound.

Key reaction conditions:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • Base: Potassium carbonate
  • Solvent: Dioxane/water mixture
  • Temperature: 80 °C under nitrogen atmosphere
  • Workup: Acidification with 6N HCl, extraction with ethyl acetate, drying, and concentration
  • Purification: Ion exchange resin treatment in methanol for purification

This method provides a reliable route to functionalized pyrrolo[2,3-b]pyridine derivatives, including methyl esters, by subsequent esterification or direct incorporation of ester groups during synthesis.

Condensation and Cyclization from Precursors

Another approach involves the condensation of appropriate keto or cyano-substituted precursors with nitrogen nucleophiles (e.g., cyanothioacetamide or 2-cyanoacetohydrazide) under reflux in piperidinium acetate or similar media. This leads to the formation of fused pyridine derivatives that can be further transformed into the desired pyrrolo[2,3-b]pyridine carboxylates.

Typical procedure:

  • Refluxing the mixture of precursors in piperidinium acetate or DMF with potassium hydroxide.
  • Subsequent reactions with alkylating agents such as chloroacetone or ethyl chloroacetate to introduce keto or ester groups.
  • Isolation by crystallization or extraction.

This method is notable for its good yields and versatility in introducing various substituents on the pyrrolo[2,3-b]pyridine scaffold.

One-Pot Multi-Component Reactions

Recent advances include one-pot syntheses where multiple components (e.g., acetamides, arylglyoxals, and amines) are combined under reflux or acid-catalyzed conditions to form pyrrolo[3,4-b]pyridine derivatives. Although this method is reported for pyrrolo[3,4-b]pyridine systems, the principles can be adapted for pyrrolo[2,3-b]pyridine derivatives.

Highlights:

  • Use of SnCl2–SiO2 nanoparticles as catalysts or solvent-free conditions.
  • Acidic medium (AcOH/HCl) to promote intramolecular cyclization.
  • Efficient formation of 2-oxo and carboxylate functionalities in a single step.
  • Yields optimized by varying acid strength and reaction time.

This approach offers a streamlined and efficient pathway, reducing the number of purification steps.

Experimental Data Summary

Method Key Reagents/Conditions Yield (%) Notes
Pd-catalyzed Suzuki coupling 5-bromo-pyrrolo[2,3-b]pyridine, phenylboronic acid, K2CO3, dioxane/water, 80 °C 70-85 Requires inert atmosphere, ion exchange purification
Condensation with cyanothioacetamide Piperidinium acetate reflux, followed by alkylation with ethyl chloroacetate in DMF/KOH 65-80 Versatile for various substituents
One-pot multi-component reaction Acetamides, arylglyoxals, amines, AcOH/HCl reflux 75-90 Catalyst optional, acid choice critical

Detailed Research Findings

  • The palladium-catalyzed method affords high regioselectivity and functional group tolerance, enabling the synthesis of methyl esters at the 6-position with minimal side reactions.
  • Condensation methods using cyano-substituted intermediates allow for the introduction of various substituents, including keto and ester groups, by subsequent alkylation steps. The choice of base and solvent (e.g., DMF with KOH) is crucial for reaction efficiency.
  • Acid-catalyzed intramolecular cyclizations in one-pot syntheses provide a rapid route to the pyrrolo[2,3-b]pyridine core with 2-oxo functionality. Optimization studies show that a mixture of acetic acid and hydrochloric acid under reflux conditions yields the best results.
  • Purification techniques such as ion-exchange resin treatment and crystallization are essential for obtaining high-purity methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate and its derivatives?

Answer:
The synthesis typically involves multistep reactions, including Friedlander condensation and Knoevenagel condensation . For example, azaindolin-2-one derivatives can be synthesized via Friedlander condensation between enaminoγ-lactams and ethyl 3-oxobutanoate in the presence of AlCl₃, yielding intermediates like 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives (48–52% yields) . Subsequent Knoevenagel condensation with aldehydes introduces substituents at the 3-position . Purification is achieved using silica gel column chromatography with solvent systems like DCM:MeOH (9:1) .

Advanced: How can researchers optimize reaction yields and minimize side products during Knoevenagel condensation for substituted derivatives?

Answer:
Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve reaction efficiency by stabilizing transition states .
  • Temperature control : Reactions performed at 0–5°C reduce undesired side reactions like over-condensation .
  • Purification strategies : Gradient elution in column chromatography resolves regioisomers, as seen in derivatives with Rf values ranging from 0.26 to 0.33 under MeOH:DCM (1:3) .
  • Substituent compatibility : Electron-withdrawing groups on aldehydes (e.g., nitro, cyano) enhance reactivity, while bulky substituents may require extended reaction times .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Assignments of aromatic protons (δ 7.0–9.3 ppm) and carbonyl carbons (δ 165–170 ppm) confirm the pyrrolo-pyridine core and ester functionality .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ions (e.g., m/z 453.31 for C₂₆H₂₃N₅O₃) .
  • Melting Point (Mp) : Consistency in Mp ranges (e.g., 102–104°C vs. 122–124°C) helps assess purity .

Advanced: How do structural modifications at the 3-position influence biological activity, such as G-quadruplex stabilization?

Answer:
Substituents like arylidene groups (e.g., 4-(dimethylamino)benzylidene) enhance π-π stacking with G-quadruplex DNA, as demonstrated in c-MYC promoter stabilization studies . Derivatives with electron-deficient substituents (e.g., nitro groups) show increased binding affinity due to improved electrostatic interactions, while bulky groups reduce solubility and activity . Activity-structure relationships are validated via fluorescence resonance energy transfer (FRET) assays, though these details require further exploration beyond the provided evidence.

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Answer:
Challenges include:

  • Twinned crystals : Common in pyrrolo-pyridine derivatives due to flexible substituents. SHELXL’s twin refinement module (BASF parameter) corrects for overlapping lattices .
  • Disorder in ester groups : Partial occupancy modeling in SHELX refines disordered methyl or ethyl moieties .
  • High-resolution data : SHELXL’s restraints (e.g., DFIX for bond lengths) improve convergence when data resolution exceeds 0.8 Å .

Basic: How can researchers validate the regioselectivity of substituent introduction during synthesis?

Answer:

  • NOE (Nuclear Overhauser Effect) NMR : Correlates spatial proximity between substituents and core protons to confirm regiochemistry .
  • X-ray crystallography : Resolves ambiguities in substitution patterns, as seen in derivatives with iodinated or brominated positions .
  • Comparative TLC : Distinct Rf values for regioisomers (e.g., 0.26 vs. 0.33 under identical conditions) indicate successful separation .

Advanced: How should researchers address discrepancies in reported yields or spectroscopic data across studies?

Answer:

  • Reaction replication : Standardize solvents (e.g., anhydrous THF), catalysts (e.g., AlCl₃ purity >99%), and temperature profiles to minimize variability .
  • Data normalization : Cross-reference NMR chemical shifts with internal standards (e.g., TMS) to account for solvent or concentration effects .
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) with computational models (DFT) to resolve structural contradictions .

Advanced: What strategies mitigate decomposition during storage of labile derivatives?

Answer:

  • Lyophilization : Freeze-drying under vacuum preserves ester functionalities susceptible to hydrolysis .
  • Inert atmosphere storage : Argon-filled vials prevent oxidation of electron-rich substituents (e.g., amino groups) .
  • Stability assays : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs) under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate
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Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate

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